2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl It is a derivative of ethanone, featuring an amino group and a methyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrrolidine and an aminoacetyl precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and improve the efficiency of the synthesis.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar amino group but differ in their ring structure and substituents.
Indole Derivatives: Indole-based compounds have a different core structure but may exhibit similar biological activities.
Uniqueness
2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride is unique due to its specific combination of an amino group and a methyl-substituted pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-amino-1-(2-methylpyrrolidin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6-3-2-4-9(6)7(10)5-8;/h6H,2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLLKKNPUWXBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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